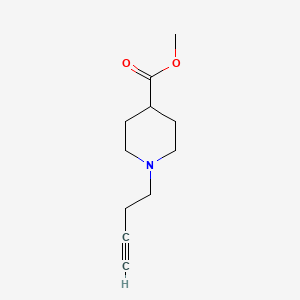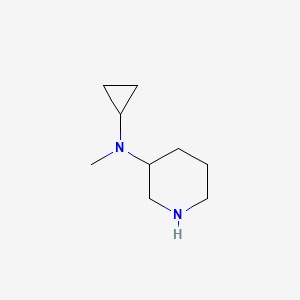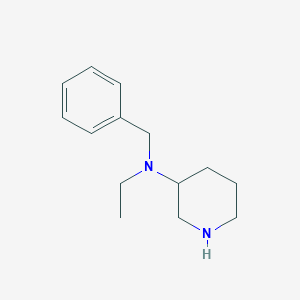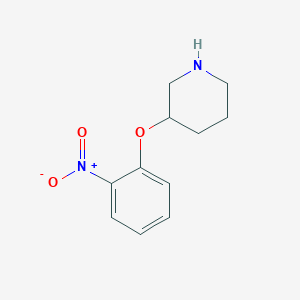
Methyl 1-(but-3-yn-1-yl)piperidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-(but-3-yn-1-yl)piperidine-4-carboxylate is an organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry and organic synthesis. This compound is particularly interesting due to its unique structure, which includes a piperidine ring substituted with a but-3-yn-1-yl group and a methyl ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(but-3-yn-1-yl)piperidine-4-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with commercially available piperidine-4-carboxylic acid.
Esterification: The carboxylic acid group is esterified using methanol in the presence of an acid catalyst to form methyl piperidine-4-carboxylate.
Alkylation: The methyl ester is then alkylated with but-3-yn-1-yl bromide in the presence of a base such as potassium carbonate to introduce the but-3-yn-1-yl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large-scale esterification of piperidine-4-carboxylic acid with methanol.
Continuous Alkylation: Continuous flow alkylation with but-3-yn-1-yl bromide to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(but-3-yn-1-yl)piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The but-3-yn-1-yl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of piperidine-4-carboxylic acid derivatives.
Reduction: Formation of piperidine-4-methanol derivatives.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Methyl 1-(but-3-yn-1-yl)piperidine-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of Methyl 1-(but-3-yn-1-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The but-3-yn-1-yl group may facilitate binding to hydrophobic pockets, while the piperidine ring can interact with polar residues. These interactions can lead to changes in the conformation and function of the target proteins, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl piperidine-4-carboxylate: Lacks the but-3-yn-1-yl group, making it less versatile in certain synthetic applications.
But-3-yn-1-yl piperidine: Lacks the ester functional group, which limits its reactivity in esterification reactions.
Piperidine-4-carboxylic acid: The parent compound without any ester or alkyl substitutions.
Uniqueness
Methyl 1-(but-3-yn-1-yl)piperidine-4-carboxylate is unique due to the presence of both the but-3-yn-1-yl group and the methyl ester functional group. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in both research and industrial settings.
Properties
IUPAC Name |
methyl 1-but-3-ynylpiperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-3-4-7-12-8-5-10(6-9-12)11(13)14-2/h1,10H,4-9H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBYFJRPDJBFRGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)CCC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(4-Iodophenoxy)methyl]piperidine](/img/structure/B7872867.png)
![2-[[4-(Trifluoromethyl)phenoxy]methyl]pyrrolidine](/img/structure/B7872875.png)
![2-[(Ethylsulfanyl)methyl]pyrrolidine](/img/structure/B7872879.png)
![{3-[(Piperidin-4-yl)methoxy]phenyl}methanol](/img/structure/B7872898.png)
![4-[(Ethylsulfanyl)methyl]piperidine](/img/structure/B7872900.png)
![[1,3'-Bipiperidine]-4-carboxamide](/img/structure/B7872910.png)



![(2-Methylpropyl)({3-[3-(trifluoromethyl)phenyl]propyl})amine](/img/structure/B7872928.png)


![Boronic acid, B-[2-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]-](/img/structure/B7872944.png)
![Boronic acid, B-[3-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]-](/img/structure/B7872952.png)
